5-Amino-2-methylpentanenitrile

Description

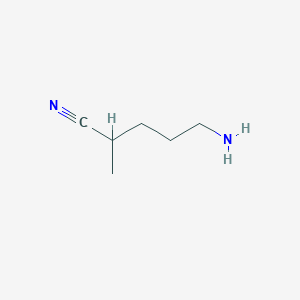

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-methylpentanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-6(5-8)3-2-4-7/h6H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFMLSXCXIQDGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626743 | |

| Record name | 5-Amino-2-methylpentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10483-15-5 | |

| Record name | 5-Amino-2-methylpentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 5-Amino-2-methylpentanenitrile

CAS Number: 10483-15-5

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. The information provided is based on publicly available data, which for this specific compound is limited. It is essential to consult comprehensive safety data sheets (SDS) and conduct a thorough risk assessment before handling or using this chemical.

Chemical Identity and Properties

5-Amino-2-methylpentanenitrile is a chemical compound with the molecular formula C6H12N2.[1] It is also known by the synonym 5-Amino-2-methylvaleronitrile.[1]

Table 1: Physicochemical Properties of this compound [1]

| Property | Value | Source |

| CAS Number | 10483-15-5 | PubChem |

| Molecular Formula | C6H12N2 | PubChem |

| Molecular Weight | 112.17 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| SMILES | CC(CCCN)C#N | PubChem |

| InChI | InChI=1S/C6H12N2/c1-6(5-8)3-2-4-7/h6H,2-4,7H2,1H3 | PubChem |

| InChIKey | DLFMLSXCXIQDGZ-UHFFFAOYSA-N | PubChem |

Table 2: Computed Properties of this compound [1]

| Property | Value | Source |

| XLogP3 | 0.3 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 112.100048391 Da | PubChem |

| Topological Polar Surface Area | 49.8 Ų | PubChem |

| Heavy Atom Count | 8 | PubChem |

| Complexity | 89.9 | PubChem |

Spectroscopic Data

Publicly available spectral information for this compound includes Gas Chromatography-Mass Spectrometry (GC-MS) and vapor phase Infrared (IR) spectra.[1] Researchers should consult spectral databases for detailed spectral data.

Experimental Protocols

A generalized workflow for the characterization of a novel or synthesized batch of this compound is proposed below.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity or associated signaling pathways of this compound. Researchers investigating this compound would need to conduct initial biological screening assays to determine its potential applications. A general workflow for such an investigation is outlined below.

Safety and Handling

For related compounds, such as other aminonitriles, potential hazards may include toxicity if swallowed, in contact with skin, or if inhaled. They may also cause skin and eye irritation.

Conclusion

This compound is a chemical compound for which basic identifying and computed physicochemical properties are available. However, a comprehensive understanding of its synthesis, experimental properties, biological activity, and safety profile is lacking in the public domain. This guide provides the available information and outlines general workflows for further investigation. Researchers and drug development professionals are encouraged to perform their own detailed literature and safety assessments before commencing any work with this compound.

References

5-Amino-2-methylpentanenitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 5-Amino-2-methylpentanenitrile. Due to a scarcity of published experimental data for this specific compound, this document primarily relies on computed properties from reputable chemical databases. This guide also explores the general synthesis and potential biological activities of aminonitriles as a class, offering a framework for future research and development efforts.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. It is critical to note that most of the available data is computational and awaits experimental verification.

| Property | Value | Source |

| Molecular Formula | C6H12N2 | PubChem[1] |

| Molecular Weight | 112.17 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 10483-15-5 | PubChem[1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available | |

| XLogP3 | 0.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 112.100048391 Da | PubChem[1] |

| Topological Polar Surface Area | 49.8 Ų | PubChem[1] |

Spectral Data

-

Gas Chromatography-Mass Spectrometry (GC-MS): A spectrum is referenced, suggesting its amenability to this analytical technique.[1]

-

Infrared (IR) Spectrum: A vapor phase IR spectrum is noted.[1]

Acquisition and interpretation of experimental Nuclear Magnetic Resonance (NMR) and IR spectra are crucial next steps for the definitive characterization of this molecule.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not currently available. However, the synthesis of α-aminonitriles is classically achieved through the Strecker reaction .[2][3] This well-established method offers a generalizable workflow for the preparation of aminonitriles.

General Strecker Synthesis of α-Aminonitriles

The Strecker synthesis is a three-component reaction involving an aldehyde or ketone, ammonia, and hydrogen cyanide. The reaction proceeds via the formation of an imine intermediate, which is then attacked by a cyanide ion to form the α-aminonitrile.

Caption: Generalized workflow for the synthesis of α-aminonitriles via the Strecker reaction.

Potential Biological Activities and Signaling Pathways

Specific biological activities or signaling pathway interactions for this compound have not been reported. However, the broader class of aminonitriles has garnered interest in the pharmaceutical and clinical sectors for their bioactive potential.[4] Research indicates that some aminonitriles exhibit promising antimicrobial and antitumor activities.[2][4] These compounds are also valuable precursors in the synthesis of amino acid analogs, which can be explored as potential antimetabolites.[5]

The mechanism of action for the observed bioactivities of aminonitriles is not fully elucidated but is an active area of research. The presence of both an amino group and a nitrile group provides multiple points for potential interaction with biological targets.

Caption: Potential biological activities and applications of the aminonitrile chemical class.

Safety and Handling

Specific safety and handling data for this compound is not available. As with any chemical, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For related compounds, such as other aminonitriles and aminopyridines, hazards include toxicity if swallowed or in contact with skin, and the potential for skin and eye irritation.[6][7][8][9]

Conclusion

This compound is a chemical entity with established computed properties but a significant lack of experimental data. This guide summarizes the available information and provides a framework for future investigation based on the known chemistry and biological potential of the broader class of aminonitriles. Further research is warranted to experimentally determine its physical and chemical properties, develop specific and efficient synthetic protocols, and explore its potential applications in drug discovery and development.

References

- 1. This compound | C6H12N2 | CID 22597305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. organocatalytic-synthesis-of-aminonitriles-a-review - Ask this paper | Bohrium [bohrium.com]

- 4. researchgate.net [researchgate.net]

- 5. Aminonitriles and aminothioamides related to natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to 5-Amino-2-methylpentanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-methylpentanenitrile is a bifunctional organic molecule containing both a primary amine and a nitrile group. This unique combination of functional groups makes it a potentially valuable building block in medicinal chemistry and materials science. The presence of a chiral center at the second carbon position suggests the possibility of stereoisomers with distinct biological activities. This guide provides a comprehensive overview of the known properties of this compound, alongside a proposed experimental framework for its synthesis and characterization, which is essential for its potential application in drug discovery and development.

While specific experimental protocols and detailed biological activity studies for this compound are not extensively documented in publicly accessible literature, this guide constructs a robust, hypothetical workflow based on established principles of organic synthesis and analytical chemistry. This provides a practical foundation for researchers interested in exploring the potential of this compound.

Molecular Structure and Properties

The fundamental properties of this compound are summarized below. These data are compiled from established chemical databases.[1]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₆H₁₂N₂ | PubChem[1] |

| CAS Number | 10483-15-5 | PubChem[1] |

| Molecular Weight | 112.17 g/mol | PubChem[1] |

| Canonical SMILES | CC(CCCN)C#N | PubChem[1] |

| InChI Key | DLFMLSXCXIQDGZ-UHFFFAOYSA-N | PubChem[1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 0.3 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |

| Rotatable Bond Count | 3 | PubChem (Computed)[1] |

| Exact Mass | 112.100048391 Da | PubChem (Computed)[1] |

| Topological Polar Surface Area | 49.8 Ų | PubChem (Computed)[1] |

Proposed Experimental Protocols

The following sections detail a plausible, albeit hypothetical, experimental approach for the synthesis and characterization of this compound.

Synthesis: Reductive Amination of a Cyano-Ketone

A common and effective method for the synthesis of primary amines is the reductive amination of a corresponding ketone.

Objective: To synthesize this compound from a suitable keto-nitrile precursor.

Materials:

-

4-Cyano-4-methyl-2-pentanone (precursor)

-

Ammonia (in methanol, 7N solution)

-

Sodium cyanoborohydride (NaBH₃CN) or Hydrogen gas (H₂) with a suitable catalyst (e.g., Raney Nickel, Palladium on Carbon)

-

Methanol (anhydrous)

-

Diethyl ether

-

Hydrochloric acid (1M solution)

-

Sodium hydroxide (1M solution)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the 4-Cyano-4-methyl-2-pentanone precursor in anhydrous methanol.

-

Amine Source: To this solution, add a stoichiometric excess of ammonia in methanol.

-

Reducing Agent: Slowly add sodium cyanoborohydride to the reaction mixture at room temperature. The reaction is typically stirred for 12-24 hours. Alternatively, the mixture can be subjected to catalytic hydrogenation.

-

Quenching: After the reaction is complete (monitored by Thin Layer Chromatography), carefully quench the reaction by adding 1M hydrochloric acid until the solution is acidic.

-

Workup: Concentrate the mixture using a rotary evaporator to remove the methanol. To the remaining aqueous layer, add diethyl ether and basify with 1M sodium hydroxide solution until a pH greater than 10 is achieved.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography.

Characterization Workflow

A standard workflow for the characterization of the synthesized this compound would involve the following spectroscopic techniques to confirm its structure and purity.

Caption: Proposed experimental workflow for the synthesis and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number of different types of protons and their connectivity. Expected signals would correspond to the methyl group, the methine proton adjacent to the nitrile, the methylene groups of the pentane chain, and the amine protons.

-

¹³C NMR: To identify the number of different types of carbon atoms. Key signals would include the nitrile carbon, the carbons of the aliphatic chain, and the methyl carbon.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the key functional groups. Characteristic absorption bands would be expected for:

-

N-H stretching of the primary amine (around 3300-3500 cm⁻¹).

-

C≡N stretching of the nitrile group (around 2200-2260 cm⁻¹).

-

C-H stretching of the aliphatic chain (around 2850-2960 cm⁻¹).

-

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization-Mass Spectrometry (ESI-MS) would be employed to confirm the molecular ion peak corresponding to the molecular weight of 112.17 g/mol .

Structural Relationships of Isomers

Understanding the structural isomers of this compound is crucial for interpreting analytical data and for structure-activity relationship (SAR) studies in drug discovery.

Caption: Structural relationship between this compound and its positional isomers.

Conclusion and Future Directions

This compound represents a molecule of interest for synthetic and medicinal chemistry due to its dual functionality. While detailed experimental data remains sparse in the public domain, this guide provides a solid theoretical and practical framework for its synthesis and characterization. Future research should focus on the development and optimization of a reliable synthetic route, followed by a thorough investigation of its biological activities. The exploration of its potential as a scaffold in the design of novel therapeutic agents or as a monomer in the creation of advanced polymers could unveil exciting new applications for this versatile chemical entity. For drug development professionals, the chirality of this molecule warrants the separation and individual biological evaluation of its enantiomers, as stereochemistry often plays a critical role in pharmacological activity.

References

A Technical Guide to the Spectral Analysis of 5-Amino-2-methylpentanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectral data for 5-Amino-2-methylpentanenitrile (CAS No. 10483-15-5).[1] Due to the limited availability of public experimental spectra for this specific compound, this document combines reported spectroscopic information with predicted values based on the analysis of its functional groups. The guide is intended to assist researchers in identifying and characterizing this molecule.

Molecular Structure and Properties

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₆H₁₂N₂[1]

-

Molecular Weight: 112.17 g/mol [1]

-

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Predicted ¹H NMR Spectral Data

The following table outlines the predicted chemical shifts (δ) for the protons in this compound.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-a (CH₃) | ~1.3 | Doublet | 3H |

| H-b (CH) | ~2.8 | Multiplet | 1H |

| H-c (CH₂) | ~1.6-1.8 | Multiplet | 2H |

| H-d (CH₂) | ~1.5-1.7 | Multiplet | 2H |

| H-e (CH₂) | ~2.7 | Triplet | 2H |

| H-f (NH₂) | ~1.5-2.5 (broad) | Singlet | 2H |

Predicted ¹³C NMR Spectral Data

The table below shows the predicted chemical shifts for the carbon atoms in this compound.

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (CH₃) | ~20 |

| C-2 (CH) | ~30 |

| C-3 (CH₂) | ~35 |

| C-4 (CH₂) | ~25 |

| C-5 (CH₂) | ~40 |

| C-6 (CN) | ~120 |

Infrared (IR) Spectroscopy Data

Vapor-phase IR spectral data for this compound has been recorded, although the complete dataset is not publicly disseminated. The expected characteristic absorption bands are detailed below, based on the functional groups present.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3400-3250 (two bands for primary amine) | Medium |

| C-H Stretch (Alkyl) | 3000-2850 | Medium to Strong |

| C≡N Stretch (Nitrile) | 2260-2240 | Sharp, Medium |

| N-H Bend (Amine) | 1650-1580 | Medium |

| C-N Stretch (Amine) | 1250-1020 | Weak to Medium |

The presence of a primary amine is typically indicated by two bands in the N-H stretching region.[2] The nitrile group is characterized by a sharp absorption in the 2260-2240 cm⁻¹ range.[3][4]

Mass Spectrometry (MS) Data

GC-MS data for this compound is known to exist. The fragmentation pattern can be predicted based on the structure of the molecule.

| m/z | Predicted Fragment | Notes |

| 112 | [M]⁺ | Molecular ion peak (expected to be of odd mass due to the nitrogen rule). |

| 111 | [M-H]⁺ | Loss of a hydrogen atom. |

| 97 | [M-CH₃]⁺ | Loss of a methyl group. |

| 83 | [M-C₂H₅]⁺ | Alpha-cleavage, loss of an ethyl radical. |

| 70 | Further fragmentation. | |

| 41 | Possible McLafferty rearrangement from the nitrile group.[5] | |

| 30 | [CH₂NH₂]⁺ | Common fragment for primary amines. |

The most likely fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[6][7][8]

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

IR Spectroscopy

-

Sample Preparation:

-

Liquid Sample: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Solid Sample (if applicable): Prepare a KBr pellet by grinding a small amount of the sample with KBr powder and pressing it into a thin disk.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or pure salt plates.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The typical scanning range is 4000 to 400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds like this.

-

Ionization: Use a standard ionization technique such as Electron Ionization (EI).

-

Mass Analysis: The ionized fragments are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each fragment.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. This compound | C6H12N2 | CID 22597305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. scribd.com [scribd.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. GCMS Section 6.17 [people.whitman.edu]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. Video: Mass Spectrometry of Amines [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Navigating the Safety Landscape of 5-Amino-2-methylpentanenitrile: A Technical Guide

Introduction

5-Amino-2-methylpentanenitrile is a bifunctional molecule containing both a primary amine and a nitrile group. This unique structure makes it a potentially valuable building block in medicinal chemistry and organic synthesis. However, the presence of these functional groups also necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This technical guide aims to provide a framework for the safe handling, storage, and disposal of this compound, targeted at researchers, scientists, and drug development professionals.

Physicochemical Properties

Quantitative data for this compound is limited to computed properties. These values, summarized in Table 1, can help in predicting its behavior but should not be considered a substitute for experimentally determined data.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂ | PubChem |

| Molecular Weight | 112.17 g/mol | PubChem |

| XLogP3 | 0.3 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 112.100048 g/mol | PubChem |

| Topological Polar Surface Area | 49.8 Ų | PubChem |

| Heavy Atom Count | 8 | PubChem |

| Complexity | 89.9 | PubChem |

Table 1: Computed Physicochemical Properties of this compound

Hazard Identification and Classification

Due to the lack of a specific Safety Data Sheet (SDS), a definitive hazard classification is not possible. However, based on the functional groups present, the following potential hazards should be considered:

-

Toxicity: Nitrile compounds can be toxic, with the potential to release cyanide in vivo. Amines can also exhibit varying degrees of toxicity.

-

Irritation: Primary amines are often corrosive or irritating to the skin, eyes, and respiratory tract.

-

Reactivity: The amino group can react with various substances. The nitrile group can undergo hydrolysis, especially in the presence of strong acids or bases.

Safe Handling and Personal Protective Equipment (PPE)

A stringent approach to safety is paramount when handling this compound. The following workflow outlines the key stages of safe handling.

Caption: Workflow for Safe Handling of this compound.

Personal Protective Equipment (PPE)

The minimum recommended PPE for handling this compound is detailed in Table 2.

| Protection Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and vapors. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact. Glove integrity should be checked before each use. |

| Body Protection | A lab coat, worn fully buttoned. Consider a chemically resistant apron. | Protects against spills. |

| Respiratory Protection | Use in a certified chemical fume hood is mandatory. | Prevents inhalation of potentially toxic vapors. |

Table 2: Recommended Personal Protective Equipment

Experimental Protocols: General Safety Procedures

While specific experimental protocols for determining the safety of this compound are not available, general methodologies for handling potentially hazardous chemicals should be strictly followed.

General Handling Protocol

-

Preparation: Before any experiment, conduct a thorough risk assessment. Ensure all necessary PPE is available and in good condition. Prepare all equipment and reagents within a certified chemical fume hood.

-

Aliquotting and Dispensing: Use appropriate tools (e.g., pipettes with disposable tips, spatulas) to handle the material. Avoid creating dust or aerosols.

-

Reaction Setup: Perform all reactions in a well-ventilated chemical fume hood. Ensure reaction vessels are properly secured.

-

Post-Reaction: Quench reactions carefully. Decontaminate all surfaces and equipment that have come into contact with the substance.

-

Waste Disposal: Dispose of all waste (solid and liquid) in clearly labeled, dedicated waste containers according to institutional and local regulations for chemical waste.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

| Incident | Procedure |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for disposal as hazardous waste. Ventilate the area. |

Table 3: Emergency Procedures

Storage and Disposal

Proper storage and disposal are crucial to maintaining a safe laboratory environment.

-

Storage: Store in a tightly sealed, clearly labeled container. Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Disposal: Dispose of unused material and contaminated waste in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain.

Conclusion

While this compound presents potential as a synthetic building block, the current lack of comprehensive safety data necessitates a highly cautious and proactive approach to its handling. The principles and procedures outlined in this guide provide a foundation for its safe use in a research and development setting. It is the responsibility of every individual handling this compound to adhere to the highest safety standards, seek out any new information as it becomes available, and always prioritize personal and collective safety.

5-Amino-2-methylpentanenitrile: A Review of Available Scientific Literature

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-methylpentanenitrile is an organic compound with the chemical formula C6H12N2.[1] It belongs to the class of aminonitriles, which are characterized by the presence of both an amine (-NH2) and a nitrile (-C≡N) functional group. This bifunctionality, in theory, makes it a potentially versatile building block in organic synthesis, particularly for the preparation of heterocyclic compounds and other nitrogen-containing molecules of interest in medicinal chemistry. However, a comprehensive review of the currently available scientific literature reveals a significant scarcity of detailed information regarding its synthesis, characterization, and application, particularly in the realm of drug development. This technical whitepaper summarizes the existing data and highlights the current knowledge gaps for this particular molecule.

Physicochemical Properties

Basic physicochemical properties of this compound have been computed and are available in public databases. These properties are essential for understanding its potential behavior in chemical reactions and biological systems.

| Property | Value | Reference |

| Molecular Formula | C6H12N2 | [1] |

| Molecular Weight | 112.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 10483-15-5 | [1] |

| XLogP3 | 0.3 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Exact Mass | 112.100048391 Da | [1] |

| Topological Polar Surface Area | 49.8 Ų | [1] |

Synthesis and Experimental Protocols

A thorough search of scientific databases and patent literature did not yield any specific, detailed experimental protocols for the synthesis of this compound. While general methods for the synthesis of aminonitriles exist, such as the Strecker synthesis or the addition of cyanide to unsaturated amines, no literature has been found that applies these methods specifically to produce this compound with reported yields, purification methods, or detailed characterization data.

Spectroscopic Data

Applications in Drug Development

There is currently no direct evidence in the published scientific literature or patents to suggest that this compound is actively being used as an intermediate or a key building block in any drug development programs. While the broader class of aminonitriles and related heterocyclic structures are of interest in medicinal chemistry, the specific utility of this compound remains undocumented.

Signaling Pathways and Biological Activity

No studies were found that investigate the biological activity of this compound or its interaction with any known signaling pathways. Therefore, its pharmacological profile is entirely unknown.

Logical Relationship of Available Information

The following diagram illustrates the limited and disconnected nature of the currently available information for this compound.

References

5-Amino-2-methylpentanenitrile: A Technical Guide to Its Potential Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Amino-2-methylpentanenitrile, a chemical entity for which specific discovery and synthetic literature is not publicly available. In the absence of direct experimental data, this document outlines plausible synthetic routes based on established chemical principles, namely Reductive Amination and the Strecker Synthesis. Detailed hypothetical experimental protocols for these methods are provided, alongside a summary of the compound's known physical and chemical properties. Furthermore, this guide explores the potential biological significance of aminonitriles as a class, offering context for the future investigation of this compound in drug discovery and development.

Introduction

This compound is a small aliphatic molecule containing both a primary amine and a nitrile functional group. While its specific discovery and biological functions have not been detailed in peer-reviewed literature, its structure is of interest to medicinal chemists and drug development professionals. Aminonitriles are recognized as versatile intermediates in organic synthesis and have been associated with a range of biological activities, including antimicrobial and antitumor properties.[1] The nitrile group can act as a bioisostere for other functional groups and can participate in key binding interactions with biological targets. This guide aims to provide a foundational technical resource for researchers interested in the synthesis and potential applications of this compound.

Physicochemical Properties

The known properties of this compound are summarized below. This data is derived from publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂ | PubChem |

| Molecular Weight | 112.17 g/mol | PubChem |

| CAS Number | 10483-15-5 | PubChem |

| IUPAC Name | This compound | PubChem |

| SMILES | CC(CCCN)C#N | PubChem |

| Topological Polar Surface Area | 49.8 Ų | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Plausible Synthetic Routes

In the absence of a published synthesis for this compound, two common and robust methods for the formation of aminonitriles and amines are proposed: Reductive Amination and the Strecker Synthesis.

Proposed Synthesis via Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[2] This proposed route involves the reaction of a suitable aldehyde precursor, 4-formyl-4-methylbutanenitrile, with ammonia, followed by reduction of the intermediate imine.

Caption: Proposed Reductive Amination Workflow for this compound Synthesis.

Proposed Synthesis via Strecker Synthesis

The Strecker synthesis is a classic method for producing α-aminonitriles from an aldehyde, ammonia, and cyanide.[3] While this compound is not an α-aminonitrile, a modification of this reaction sequence starting from 4-methyl-4-pentenal could be envisioned. However, a more direct conceptual application of the Strecker-type reaction would involve the reaction of 4-aminobutanal with a cyanide source and a methylating agent, though this is a more complex and less direct approach. For the purpose of this guide, we will focus on the more plausible reductive amination route for a detailed hypothetical protocol.

A generalized Strecker synthesis workflow is presented for context.

Caption: Generalized Strecker Synthesis Workflow.

Hypothetical Experimental Protocols

The following protocols are representative and have not been experimentally validated for the synthesis of this compound. They are based on general procedures for the reactions described.

Reductive Amination of 4-formyl-4-methylbutanenitrile

Objective: To synthesize this compound via reductive amination.

Materials:

-

4-formyl-4-methylbutanenitrile (1.0 eq)

-

Ammonia (in methanol, 7N solution, 5.0 eq)

-

Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Methanol (solvent)

-

Hydrochloric acid (1M solution)

-

Sodium hydroxide (1M solution)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 4-formyl-4-methylbutanenitrile in methanol, add the methanolic ammonia solution.

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride in portions, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, quench by the slow addition of 1M HCl at 0 °C until the pH is ~2 to destroy excess hydride reagent.

-

Stir for 30 minutes, then basify the solution to pH >10 with 1M NaOH.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation or column chromatography.

Expected Yield: Typical yields for reductive amination reactions range from 60-90%.

Potential Biological Significance and Applications

While no specific biological activity has been reported for this compound, the aminonitrile scaffold is present in a number of biologically active compounds.

-

Precursors to Bioactive Molecules: Aminonitriles are valuable intermediates for the synthesis of more complex molecules, including amino acids, peptides, and heterocyclic compounds with therapeutic potential.[3][4]

-

Pharmacological Activity: The aminonitrile class of compounds has been investigated for a range of pharmacological activities, including anticancer and antimicrobial effects.[1] The nitrile group can act as a hydrogen bond acceptor and its small size allows it to fit into sterically constrained active sites of enzymes.

-

Drug Design: The bifunctional nature of aminonitriles makes them attractive as linkers or scaffolds in drug design, allowing for the connection of different pharmacophoric elements.

Further research is required to determine if this compound possesses any intrinsic biological activity or could serve as a useful building block in the synthesis of novel therapeutic agents.

Conclusion

This compound represents an under-explored area of chemical space. This technical guide provides a starting point for researchers by proposing plausible and robust synthetic strategies. The detailed hypothetical protocols for reductive amination offer a practical approach to obtaining this compound for further study. The exploration of the potential biological roles of the broader aminonitrile class suggests that this compound could be a valuable compound for future investigations in medicinal chemistry and drug discovery. The synthesis and subsequent biological evaluation of this compound are warranted to fully elucidate its potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Aminonitriles and aminothioamides related to natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Theoretical Properties of 5-Amino-2-methylpentanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-methylpentanenitrile is a bifunctional organic molecule containing both a primary amine and a nitrile group. This guide provides a detailed overview of its theoretical and computed properties, leveraging data from established chemical databases. The document summarizes key molecular and physicochemical properties in structured tables for clarity. In the absence of published experimental protocols for its synthesis and analysis, this guide proposes logical, generalized workflows for its preparation and characterization, visualized using process diagrams. This whitepaper is intended to serve as a foundational resource for researchers interested in the potential applications of this and related aminonitrile compounds in fields such as medicinal chemistry and materials science.

Introduction and Molecular Identification

This compound, with the chemical formula C₆H₁₂N₂, is a small aliphatic aminonitrile.[1] Its structure features a chiral center at the second carbon, to which the methyl and nitrile groups are attached, and a primary amino group at the terminus of the pentyl chain. The presence of both a nucleophilic amine and an electrophilic nitrile group suggests its potential as a versatile building block in organic synthesis.

This section provides the fundamental identifiers for this compound.[1]

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 10483-15-5[1] |

| Molecular Formula | C₆H₁₂N₂[1] |

| Canonical SMILES | CC(CCCN)C#N[1] |

| InChI | InChI=1S/C6H12N2/c1-6(5-8)3-2-4-7/h6H,2-4,7H2,1H3[1] |

| InChIKey | DLFMLSXCXIQDGZ-UHFFFAOYSA-N[1] |

Computed Physicochemical and Molecular Properties

The theoretical properties of a compound are crucial for predicting its behavior in various chemical and biological systems. The following tables summarize the key computed physicochemical and molecular properties of this compound, as calculated by established computational models.[1]

Table 2.1: Computed Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 112.17 g/mol | Computed by PubChem 2.2[1] |

| Exact Mass | 112.100048391 Da | Computed by PubChem 2.2[1] |

| XLogP3 | 0.3 | Computed by XLogP3 3.0[1] |

| Topological Polar Surface Area | 49.8 Ų | Computed by Cactvs 3.4.8.18[1] |

Table 2.2: Computed Molecular Properties

| Property | Value | Reference |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.8.18[1] |

| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.8.18[1] |

| Rotatable Bond Count | 3 | Computed by Cactvs 3.4.8.18[1] |

| Heavy Atom Count | 8 | Computed by PubChem[2] |

| Complexity | 89.9 | Computed by Cactvs 3.4.8.18[1] |

Spectroscopic Data

While detailed experimental studies are not widely published, spectral information for this compound is available in databases, providing insight into its structural features.

-

Mass Spectrometry: GC-MS data is available, which is used to determine the molecule's mass-to-charge ratio and fragmentation pattern, confirming its molecular weight and structure.[1]

-

Infrared (IR) Spectroscopy: Vapor phase IR spectra are available for this compound.[1] Key expected vibrational frequencies would include C≡N stretching (typically around 2220-2260 cm⁻¹), N-H stretching of the primary amine (around 3300-3500 cm⁻¹), and C-H stretching (around 2850-3000 cm⁻¹).

Proposed Experimental Protocols and Workflows

Proposed Synthetic Workflow

A plausible synthetic route to this compound could involve the amination of a corresponding halogenated nitrile. The following diagram illustrates a hypothetical two-step synthesis starting from 5-bromo-2-methylpentanenitrile. This pathway utilizes a phthalimide group as a protecting group for the amine, a common strategy in the Gabriel synthesis to avoid over-alkylation of the amine.

Caption: Proposed synthetic workflow for this compound.

Methodology Detail:

-

Step 1: Nucleophilic Substitution (Gabriel Synthesis):

-

To a solution of 5-bromo-2-methylpentanenitrile in a polar aprotic solvent like dimethylformamide (DMF), add one equivalent of potassium phthalimide.

-

Heat the reaction mixture (e.g., 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After cooling, pour the mixture into water to precipitate the crude intermediate, which can be filtered and washed.

-

-

Step 2: Deprotection (Hydrazinolysis):

-

Suspend the crude intermediate, N-(4-cyano-4-methylbutyl)phthalimide, in ethanol.

-

Add an excess of hydrazine hydrate to the suspension.

-

Reflux the mixture for several hours. A precipitate of phthalhydrazide will form.

-

After cooling, acidify the mixture with aqueous HCl to protonate the product and dissolve it, then filter off the phthalhydrazide byproduct.

-

Neutralize the filtrate with a base (e.g., NaOH) and extract the final product with an organic solvent (e.g., dichloromethane).

-

-

Purification:

-

Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product by vacuum distillation or column chromatography to yield pure this compound.

-

Analytical Characterization Workflow

Once synthesized, the identity and purity of the compound must be rigorously confirmed. The following workflow outlines a standard characterization cascade.

Caption: Standard workflow for analytical characterization of the final product.

Methodology Detail:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample (~5-10 mg) in a deuterated solvent (e.g., CDCl₃ or D₂O with pH adjustment).

-

Acquire a proton (¹H) NMR spectrum to identify the number of unique protons, their chemical environments, and coupling patterns.

-

Acquire a carbon-13 (¹³C) NMR spectrum to identify the number of unique carbon atoms.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon correlations and unambiguously assign the structure.

-

-

Mass Spectrometry (MS):

-

Analyze the sample via Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS).

-

Confirm the molecular weight by identifying the molecular ion peak ([M]⁺ or [M+H]⁺).

-

Analyze the fragmentation pattern to further support the proposed structure.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Obtain an IR spectrum of the neat sample (if liquid) or as a KBr pellet/thin film (if solid).

-

Confirm the presence of key functional groups by identifying their characteristic absorption bands (e.g., C≡N stretch, N-H bends and stretches).

-

-

Purity Assessment:

-

Use High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a suitable detector (e.g., UV-Vis for HPLC, FID for GC) to determine the purity of the sample.

-

The purity is typically calculated from the relative area of the main product peak.

-

Biological Activity and Metabolic Pathways

As of the date of this document, there is no significant published research detailing the biological activities, pharmacological effects, or metabolic pathways of this compound. Its structural similarity to certain neuromodulators or amino acid derivatives could suggest potential biological relevance, but this remains speculative without experimental evidence. Any investigation into its use in drug development would require extensive in vitro and in vivo screening, including cytotoxicity assays, receptor binding studies, and metabolic stability assessments.

Conclusion

This compound is a compound with well-defined theoretical properties but limited experimental characterization in the public domain. The computational data summarized herein provides a strong foundation for predicting its chemical behavior, while the proposed synthetic and analytical workflows offer a practical starting point for researchers aiming to work with this molecule. Its bifunctional nature makes it an interesting candidate for further exploration as a chemical intermediate. Future research should focus on validating the proposed synthetic routes, thoroughly characterizing the compound with modern analytical techniques, and exploring its potential biological activities to unlock its full scientific value.

References

An In-Depth Technical Guide to 5-Amino-2-methylpentanenitrile: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-methylpentanenitrile, with the IUPAC name This compound [1], is a bifunctional molecule containing both a primary amine and a nitrile group. This unique structural feature makes it a valuable building block in medicinal chemistry and drug discovery. Amino nitriles are recognized for their role as versatile intermediates in the synthesis of various heterocyclic compounds and as pharmacophores in their own right, notably as enzyme inhibitors.[2] This technical guide provides a comprehensive overview of the known properties, a putative synthesis protocol, and potential applications of this compound, with a focus on its relevance to drug development professionals.

Chemical Properties and Data

This compound is a relatively small molecule with the potential for diverse chemical modifications. Its key physicochemical properties, largely derived from computational data available on PubChem, are summarized in Table 1.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₆H₁₂N₂ | PubChem[1] |

| Molecular Weight | 112.17 g/mol | PubChem[1] |

| CAS Number | 10483-15-5 | PubChem[1] |

| Topological Polar Surface Area | 49.8 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Synthesis and Purification

Experimental Protocol: Putative Synthesis of this compound

Materials:

-

4-Cyano-4-methyl-2-pentanone

-

Ammonia (in methanol, 7N)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Hydrochloric acid (for salt formation, optional)

Procedure:

-

To a solution of 4-Cyano-4-methyl-2-pentanone (1.0 eq) in methanol, add a solution of ammonia in methanol (7N, 5.0 eq).

-

Stir the mixture at room temperature for 2 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification:

The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt. For the latter, the crude amine is dissolved in diethyl ether and treated with a solution of HCl in ether. The resulting precipitate can be collected by filtration and washed with cold ether.

Synthesis Workflow Diagram

Caption: Workflow for the putative synthesis of this compound.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not widely published. However, GC-MS and vapor-phase IR spectra are available through databases like PubChem.[1] The expected spectral features are summarized in Table 2.

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the methyl group, methylene groups of the pentane chain, the methine proton adjacent to the nitrile, and the amine protons. |

| ¹³C NMR | Resonances for the methyl carbon, methylene carbons, the methine carbon, and the nitrile carbon. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching (around 2850-2960 cm⁻¹), and the C≡N stretching of the nitrile group (around 2240-2260 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (112.17 g/mol ). |

Applications in Drug Development

Amino nitriles are recognized as valuable scaffolds in medicinal chemistry.[2][3] The nitrile group can act as a bioisostere for a carbonyl group or a halogen, and it can participate in hydrogen bonding interactions with biological targets.[4][5]

Intermediate for Bioactive Molecules

This compound can serve as a versatile starting material for the synthesis of a variety of more complex molecules with potential therapeutic applications. The primary amine can be readily derivatized through reactions such as acylation, alkylation, and sulfonylation to introduce diverse functionalities. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for structural modification.

Potential as a Calcium Channel Modulator Precursor

A European patent describes 5-aminopentanenitrile derivatives as potential modulators of transmembrane and intracellular calcium movements, suggesting their utility in treating cardiovascular disorders. While this compound is not explicitly mentioned, its core structure aligns with the described pharmacophores. This suggests that derivatives of this molecule could be explored for their effects on calcium channels.

Potential Signaling Pathway Involvement: Calcium Channel Modulation

Based on the potential application of its derivatives in modulating calcium movements, a plausible signaling pathway that could be influenced by molecules derived from this compound is the calcium signaling pathway. Voltage-gated calcium channels (VGCCs) are crucial for neurotransmitter release, muscle contraction, and gene expression.[6][7] Modulation of these channels can have profound physiological effects.

Calcium Signaling Pathway Diagram

Caption: Hypothetical modulation of a voltage-gated calcium channel by a derivative.

This diagram illustrates a simplified neuronal synapse where an action potential leads to the opening of voltage-gated calcium channels, calcium influx, and subsequent neurotransmitter release. A hypothetical drug molecule derived from this compound could potentially modulate the activity of these channels, thereby affecting neuronal signaling.

Conclusion

This compound is a chemical entity with significant potential in the field of drug discovery and development. Its bifunctional nature allows for the creation of diverse chemical libraries for screening against various biological targets. While specific experimental data for this compound is limited in the public domain, this guide provides a foundational understanding of its properties, a plausible synthetic approach, and highlights its potential as a precursor for novel therapeutics, particularly in the area of calcium channel modulation. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

- 1. This compound | C6H12N2 | CID 22597305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino Nitriles - Enamine [enamine.net]

- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scienceopen.com [scienceopen.com]

- 7. Frontiers | Editorial: Regulatory action of calcium channels in pain pathway [frontiersin.org]

Methodological & Application

Application Note and Protocols for the Synthesis of 5-Amino-2-methylpentanenitrile from Aldehydes

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a proposed multi-step synthetic pathway for the preparation of 5-Amino-2-methylpentanenitrile, a gamma-aminonitrile, starting from aldehyde precursors. Due to the lack of a direct, single-step conversion in the literature, this protocol details a logical sequence of reactions based on well-established organic transformations. The primary strategy involves the synthesis of a key keto-nitrile intermediate followed by reductive amination. Detailed experimental protocols for analogous transformations are provided to guide the synthesis.

Introduction

This compound is a gamma-aminonitrile that may serve as a valuable building block in medicinal chemistry and drug development due to the presence of both a primary amine and a nitrile functional group. The synthesis of such molecules often requires a multi-step approach, as direct methods from simple starting materials are not always available. The Strecker synthesis, a common method for producing aminonitriles from aldehydes, typically yields α-aminonitriles and is therefore not directly applicable for the synthesis of this gamma-aminonitrile.[1][2]

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from a conceptual γ-keto aldehyde, which in turn can be derived from simpler precursors. The key steps are:

-

Formation of a γ-Keto Nitrile: Conversion of the aldehyde functionality in a γ-keto aldehyde to a nitrile.

-

Reductive Amination: Conversion of the ketone functionality to the target primary amine.

A logical flowchart of the proposed synthesis is presented below.

References

Asymmetric Synthesis of 5-Amino-2-methylpentanenitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-methylpentanenitrile is a chiral molecule of interest in pharmaceutical and chemical research due to its structural resemblance to bioactive compounds such as the anticonvulsant drug pregabalin. The development of stereoselective synthetic routes to access enantiomerically pure forms of this γ-amino nitrile is crucial for the investigation of its biological properties and for its potential use as a building block in the synthesis of more complex molecules. This document provides detailed application notes and protocols for two distinct and effective asymmetric synthetic strategies for the preparation of this compound: Asymmetric Conjugate Addition using a Chiral Auxiliary and Catalytic Asymmetric Hydrogenation .

Synthetic Strategies Overview

Two plausible and effective pathways for the asymmetric synthesis of this compound are presented below. The first relies on a well-established chiral auxiliary-based method to control stereochemistry, while the second employs a modern catalytic asymmetric hydrogenation approach.

Figure 1: Overview of the two proposed synthetic pathways for the asymmetric synthesis of this compound.

Pathway 1: Asymmetric Conjugate Addition via a Chiral Auxiliary

This strategy employs an Evans oxazolidinone as a chiral auxiliary to direct the stereoselective conjugate addition of a nucleophile, thereby establishing the chiral center.[1][2][3][4][5] The overall workflow is depicted below.

Figure 2: Workflow for the chiral auxiliary-mediated asymmetric conjugate addition pathway.

Data Summary

The following table summarizes representative quantitative data for key steps in this pathway, based on analogous reactions reported in the literature.

| Step | Reaction | Catalyst/Auxiliary | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) | Citations |

| 1 | Acylation | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | - | - | >95 | [1] |

| 2 | Michael Addition | - | >95:5 | - | 85-95 | [6] |

| 3 | Auxiliary Cleavage | LiBH4, H2O2 | - | - | 80-90 | [1] |

| 4 | Nitro Reduction | Raney Nickel, H2 | - | >99% | >90 | [7][8] |

Experimental Protocols

Step 1: Synthesis of Chiral N-Crotonyl Oxazolidinone

-

Preparation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in dry THF (0.2 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise.

-

Acylation: After stirring for 30 minutes, add crotonyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Work-up: Quench the reaction with saturated aqueous NH4Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the chiral N-crotonyl oxazolidinone.

Step 2: Diastereoselective Michael Addition of Nitromethane

-

Enolate Formation: To a solution of the N-crotonyl oxazolidinone (1.0 eq) in dry THF (0.1 M) at 0 °C, add titanium tetrachloride (1.1 eq) followed by diisopropylethylamine (1.2 eq). Stir the mixture for 30 minutes.

-

Michael Addition: Cool the reaction to -78 °C and add nitromethane (2.0 eq). Stir the reaction at -78 °C for 6 hours.

-

Work-up: Quench the reaction with saturated aqueous NH4Cl solution and allow it to warm to room temperature. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over MgSO4, and concentrate.

-

Purification: Purify the crude product by flash column chromatography to isolate the Michael adduct.

Step 3: Reductive Cleavage of the Chiral Auxiliary

-

Reduction: To a solution of the Michael adduct (1.0 eq) in a mixture of THF and water (4:1, 0.1 M) at 0 °C, add lithium borohydride (2.0 eq). Stir the reaction at 0 °C for 2 hours.

-

Oxidative Work-up: Add a 30% aqueous solution of hydrogen peroxide (4.0 eq) dropwise and stir for another hour at 0 °C.

-

Extraction: Dilute the reaction with water and extract with ethyl acetate (3x). Wash the combined organic layers with saturated aqueous Na2S2O3 solution and brine, dry over MgSO4, and concentrate.

-

Purification: The crude product, the chiral γ-nitro alcohol, can be used in the next step without further purification. The chiral auxiliary can be recovered from the aqueous layer.

Step 4: Conversion to the Amino Nitrile

-

Mesylation and Cyanation: The intermediate γ-nitro alcohol is first converted to a leaving group (e.g., mesylate) and then displaced with a cyanide source to yield the γ-nitro nitrile.

-

Reduction of the Nitro Group: To a solution of the γ-nitro nitrile (1.0 eq) in methanol (0.2 M), add Raney Nickel (catalytic amount) under a hydrogen atmosphere (50 psi). Stir the reaction at room temperature for 12 hours.[7][8]

-

Work-up: Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by an appropriate method (e.g., distillation or chromatography) to obtain the final product, this compound.

Pathway 2: Catalytic Asymmetric Hydrogenation

This approach utilizes a chiral transition-metal catalyst to achieve the enantioselective hydrogenation of a suitable unsaturated precursor. Rhodium and Iridium-based catalysts with chiral phosphine ligands have shown high efficacy in the asymmetric hydrogenation of α,β-unsaturated nitriles.[9][10][11][12][13][14][15][16][17]

Figure 3: Workflow for the catalytic asymmetric hydrogenation pathway.

Data Summary

The following table presents typical quantitative data for the key asymmetric hydrogenation step, based on analogous reactions in the literature.

| Step | Reaction | Catalyst System | Enantiomeric Excess (ee) | Yield (%) | Citations |

| 2 | Asymmetric Hydrogenation | [Rh(COD)2]BF4 / Chiral Phosphine Ligand | >95% | >90% | [10][11] |

| 2 | Asymmetric Hydrogenation | [Ir(COD)Cl]2 / Chiral N,P Ligand | >95% | >90% | [9] |

Experimental Protocols

Step 1: Synthesis of the Unsaturated Precursor (E)-5-(benzylamino)-2-methylpent-2-enenitrile

-

Aldol Condensation: A suitable starting material would be an α,β-unsaturated nitrile with a protected amine at the γ-position. This can be synthesized via a multi-step sequence starting from readily available materials.

Step 2: Catalytic Asymmetric Hydrogenation

-

Catalyst Preparation: In a glovebox, a solution of the chiral rhodium or iridium precursor (e.g., [Rh(COD)2]BF4) and the chiral ligand (e.g., a ferrocenyl phosphine ligand) in a degassed solvent (e.g., THF or CH2Cl2) is prepared.

-

Hydrogenation: The unsaturated precursor (1.0 eq) is dissolved in a degassed solvent in a high-pressure reactor. The catalyst solution is added, and the reactor is purged with hydrogen gas. The reaction is stirred under a defined hydrogen pressure (e.g., 10-50 atm) at a specified temperature (e.g., 25-50 °C) for a set time (e.g., 12-24 hours).

-

Work-up: After releasing the hydrogen pressure, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography to yield the chiral saturated amino nitrile.

Step 3: Deprotection

-

Cleavage of the Benzyl Group: The protected amine is deprotected, for example, by catalytic hydrogenolysis (e.g., using Pd/C and H2) if a benzyl protecting group was used.

-

Work-up and Purification: Standard work-up and purification procedures are followed to isolate the final product, this compound.

Conclusion

The two detailed pathways offer robust and versatile strategies for the asymmetric synthesis of this compound. The chiral auxiliary approach provides a reliable, albeit stoichiometric, method with predictable stereochemical outcomes. The catalytic asymmetric hydrogenation represents a more atom-economical and modern approach, capable of high enantioselectivity. The choice of method will depend on the specific requirements of the research, including scalability, cost, and available expertise and equipment. The provided protocols, adapted from well-established literature precedents, serve as a comprehensive guide for researchers in the field.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Oxazolidinone and Tosyl Enamines by Tertiary Amine Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reagent of the month November– Evans oxazolidinones - Santiago lab [santiago-lab.com]

- 5. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 9. Asymmetric hydrogenation of α,β-unsaturated nitriles with base-activated iridium N,P ligand complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Highly Efficient Rh-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. doaj.org [doaj.org]

- 15. Iridium-Catalyzed Asymmetric Hydrogenation of Unsaturated Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 17. Asymmetric hydrogenation of unprotected indoles using iridium complexes derived from P–OP ligands and (reusable) Brønsted acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for 5-Amino-2-methylpentanenitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 5-Amino-2-methylpentanenitrile as a versatile bifunctional building block in organic synthesis. Due to the limited specific literature on this compound, the following protocols are based on well-established reactions of analogous aminonitriles and serve as a guide for its synthetic exploration.

Introduction

This compound is a bifunctional molecule containing a primary amine and a nitrile group. This unique combination allows for a variety of chemical transformations, making it a potentially valuable intermediate in the synthesis of heterocyclic compounds and functionalized amino acids. Its structure is particularly suited for the construction of substituted piperidine rings and γ-amino acids, which are common motifs in pharmaceuticals and biologically active compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for reaction planning and purification.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂N₂ | --INVALID-LINK-- |

| Molecular Weight | 112.17 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 10483-15-5 | --INVALID-LINK-- |

| SMILES | CC(CCCN)C#N | --INVALID-LINK-- |

| Boiling Point | 87-90 °C @ 40 Torr | --INVALID-LINK-- |

Potential Synthetic Applications

Based on the known reactivity of aminonitriles, this compound can be envisioned as a precursor to several important classes of molecules.

Synthesis of Substituted Piperidines

The presence of a primary amine and a nitrile group at a 1,5-relationship makes this compound an ideal candidate for intramolecular reductive cyclization to form a 6-methylpiperidine-2-carbonitrile. This heterocyclic core is a key structural element in many natural products and pharmaceutical agents.

Synthesis of γ-Amino Acids

Hydrolysis of the nitrile functionality can provide the corresponding γ-amino acid, 5-amino-2-methylpentanoic acid. γ-Amino acids are important building blocks in medicinal chemistry and can act as GABA analogues or be incorporated into peptidomimetics.

Experimental Protocols (Proposed)

The following protocols are proposed based on analogous transformations reported in the literature for similar substrates. Optimization of reaction conditions may be necessary for this compound.

Proposed Synthesis of this compound

A potential synthetic route to this compound could involve the Michael addition of a cyanide source to a suitable α,β-unsaturated nitrile, followed by reduction of a nitro group or another nitrogen-containing functionality. A more direct, though hypothetical, approach could be a variation of the Strecker synthesis.

Caption: Proposed synthesis of this compound.

Protocol:

-

To a solution of acetonitrile (1.0 eq) in dry THF, slowly add a strong base such as sodium hydride (1.1 eq) at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add a solution of N-protected 4-chlorobutan-1-amine (e.g., N-Boc-4-chlorobutan-1-amine) (1.0 eq) in dry THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction carefully with water and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

-

Deprotect the amine to yield this compound.

Reductive Cyclization to 6-Methylpiperidine-2-carbonitrile

The intramolecular cyclization of this compound can be achieved through reduction of the nitrile group to an imine, which then undergoes cyclization with the primary amine.

Caption: Proposed reductive cyclization pathway.

Protocol:

-

Dissolve this compound (1.0 eq) in an anhydrous, non-protic solvent such as toluene or THF under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add a solution of a reducing agent like diisobutylaluminium hydride (DIBAL-H) (1.1 eq) dropwise.

-

Stir the reaction at -78 °C for 2-4 hours.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of methanol, followed by water and a saturated solution of Rochelle's salt.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the resulting 6-methylpiperidine-2-carbonitrile by column chromatography or distillation.

Hydrolysis to 5-Amino-2-methylpentanoic Acid

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Caption: Proposed hydrolysis of the nitrile group.

Protocol (Acidic Hydrolysis):

-

To a round-bottom flask, add this compound (1.0 eq) and a 6 M aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Cool the reaction mixture to room temperature.

-

Concentrate the solution under reduced pressure to remove excess acid and water.

-

The resulting hydrochloride salt of 5-amino-2-methylpentanoic acid can be purified by recrystallization or ion-exchange chromatography.

-

To obtain the free amino acid, dissolve the hydrochloride salt in a minimal amount of water and adjust the pH to the isoelectric point with a suitable base (e.g., NaOH or an ion-exchange resin). The product will precipitate and can be collected by filtration.

Summary of Potential Reactions and Products

The following table summarizes the proposed transformations and the potential products that can be synthesized from this compound.

| Starting Material | Reagents and Conditions | Product | Potential Application |

| This compound | 1. DIBAL-H, Toluene, -78 °C to rt | 6-Methylpiperidine-2-carbonitrile | Intermediate for pharmaceuticals |

| This compound | 6 M HCl, Reflux | 5-Amino-2-methylpentanoic Acid | GABA analogue, peptidomimetic building block |

Disclaimer: The experimental protocols provided are based on general procedures for similar compounds and have not been optimized for this compound. Researchers should exercise caution and perform small-scale trials to determine the optimal reaction conditions. Appropriate safety precautions should be taken when handling all chemicals.

Application Notes and Protocols: 5-Amino-2-methylpentanenitrile as a Versatile Precursor for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract